1,4-Diazabicyclo[2.2.2]octane Dihydrobromide
CAS No.: 54581-69-0
Cat. No.: VC3104666
Molecular Formula: C6H14Br2N2
Molecular Weight: 274 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Diazabicyclo[2.2.2]octane Dihydrobromide - 54581-69-0](/images/structure/VC3104666.png)
Specification
CAS No. | 54581-69-0 |
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Molecular Formula | C6H14Br2N2 |
Molecular Weight | 274 g/mol |
IUPAC Name | 1,4-diazabicyclo[2.2.2]octane;dihydrobromide |
Standard InChI | InChI=1S/C6H12N2.2BrH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H |
Standard InChI Key | GPELLQBNVCIHJJ-UHFFFAOYSA-N |
SMILES | C1CN2CCN1CC2.Br.Br |
Canonical SMILES | C1CN2CCN1CC2.Br.Br |
Introduction
Chemical Identity and Structure
Basic Information
1,4-Diazabicyclo[2.2.2]octane Dihydrobromide is a salt with the molecular formula C₆H₁₂N₂·2HBr and a molecular weight of 274.00 g/mol . It is registered under CAS number 54581-69-0 and is derived from the parent compound DABCO (triethylenediamine) . The compound's structure consists of the bicyclic DABCO molecule with both nitrogen atoms protonated, accompanied by two bromide counterions.
Structural Properties
The structure features a rigid bicyclic cage arrangement where two nitrogen atoms occupy bridgehead positions connected by three ethylene bridges . This unique arrangement contributes to the compound's distinct chemical properties. In the dihydrobromide salt, both tertiary amine nitrogen atoms are protonated, creating a dicationic species balanced by two bromide anions .
Physical and Chemical Properties
Physical Characteristics
1,4-Diazabicyclo[2.2.2]octane Dihydrobromide presents as a white to almost white powder or crystalline solid at room temperature . The compound has a high melting point of 319°C, reflecting the strong ionic interactions in its crystal lattice . The table below summarizes its key physical properties:
Property | Value |
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Molecular Formula | C₆H₁₂N₂·2HBr |
Molecular Weight | 274.00 g/mol |
Appearance | White to almost white powder or crystal |
Physical State (20°C) | Solid |
Melting Point | 319°C |
InChI | InChI=1S/C6H12N2.2BrH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H |
SMILES | C1CN2CCN1CC2.Br.Br |
CAS Registry Number | 54581-69-0 |
Chemical Behavior
The compound is hygroscopic and should be stored under inert gas in a cool, dark place (below 15°C) . It exhibits high stability but should be protected from moisture due to its hygroscopic nature. 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide is soluble in water, which is consistent with its ionic character . The parent DABCO compound is known to be soluble in multiple solvents including water, acetone, benzene, ethanol, and methyl ethyl ketone .
Reactivity Considerations
As a salt of DABCO, the dihydrobromide significantly modifies the reactivity profile compared to the parent compound. While DABCO itself is a strong nucleophile and base due to its unhindered tertiary amine groups, the dihydrobromide salt has both nitrogen atoms protonated, limiting their nucleophilicity and basicity . The compound exhibits incompatibility with strong oxidizing agents and strong acids .
Synthesis and Production
Synthesis Methods
The synthesis of 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide typically involves the reaction of DABCO with hydrobromic acid in a stoichiometric ratio. The parent compound DABCO can be synthesized through several routes:
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Cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine .
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Catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine .
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Industrial production through specialized processes optimized for large-scale manufacture.
After obtaining pure DABCO, the dihydrobromide salt is formed by treating it with a precise amount of hydrobromic acid to ensure complete protonation of both nitrogen atoms.
Quality Assessment and Specifications
Commercial 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide is typically available with a minimum purity of 98.0%, determined through total nitrogen content analysis and argentometric titration . Structure confirmation is commonly performed using nuclear magnetic resonance (NMR) spectroscopy. Quality control also includes physical appearance inspection and melting point determination .
Applications and Uses
Research Applications
1,4-Diazabicyclo[2.2.2]octane Dihydrobromide has significant applications in research settings:
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As a stable precursor to DABCO in reactions requiring controlled release of the base.
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In crystallographic studies investigating hydrogen bonding networks and crystal engineering principles .
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In high-pressure crystallization experiments, where pressure-induced hydration and structural transformations can be studied, similar to what has been observed with the hydroiodide salt .
Organic Synthesis Applications
While the dihydrobromide salt itself has limited direct catalytic applications due to protonation of the nitrogen atoms, it serves as a valuable precursor to DABCO, which is widely used in organic synthesis:
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As a catalyst in Baylis-Hillman reactions connecting aldehydes with electron-deficient alkenes .
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In polyurethane formation from alcohol and isocyanate functionalized monomers .
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As a complexing ligand and Lewis base in various transformations .
Specialized Functions
The compound has several specialized applications derived from its parent DABCO structure:
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Component in systems requiring controlled release of DABCO functionality.
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Precursor to DABCO in applications involving singlet oxygen quenching and antioxidant activity .
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In crystal engineering where specific hydrogen bonding patterns are desired .
Research Findings and Current Studies
Complexation Studies
DABCO and its salts have demonstrated ability to form complexes with various metals and compounds:
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Research has shown the synthesis of diligand-tin(II) halide adducts involving DABCO, indicating its capability to act as a ligand despite protonation .
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Studies have explored multiple roles of DABCO in solvothermal synthesis of iodobismuthates, where it can serve as a structure-directing agent, template, and proton source .
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In certain reactions, DABCO can undergo in situ alkylation, leading to the formation of ethylated derivatives, particularly under solvothermal conditions in the presence of alcohols .
Current Research Directions
Current research involving DABCO compounds, including potentially its dihydrobromide salt, encompasses:
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Development of biocompatible polymer composites using DABCO as a catalyst, significantly improving mechanical and biodegradable properties of polylactic acid/poly(butylene adipate-co-terephthalate)/thermoplastic starch ternary bio-composites .
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Creation of cobalt single-atom catalysts encapsulated in metal-organic frameworks with DABCO, showing exceptional efficiency in oxygen reduction reactions relevant to energy conversion technologies .
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Advanced analytical techniques utilizing DABCO in derivatization procedures for the analysis of chemical warfare agents in biofluids using LC-MS, contributing to forensic science and chemical defense capabilities .
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